molecular formula C12H16N2O4 B3952365 N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

Cat. No.: B3952365
M. Wt: 252.27 g/mol
InChI Key: HGKHENIYIQPIAU-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. This molecule features a methoxy-nitrophenyl group linked to a 2-methylbutanamide moiety, a structural motif seen in compounds investigated for various biological activities . While the specific biological profile of this compound is still being characterized, its structure suggests potential as a valuable intermediate or scaffold. Researchers can utilize it in the synthesis of more complex molecules, particularly in developing structure-activity relationship (SAR) profiles for new therapeutic agents . Compounds with similar aromatic nitro and amide functional groups are frequently explored in drug discovery campaigns for their diverse pharmacological properties . This product is intended For Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-4-8(2)12(15)13-10-6-5-9(14(16)17)7-11(10)18-3/h5-8H,4H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKHENIYIQPIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide, a specialized nitroaromatic amide. The content herein is curated for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and potential applications. As a compound not readily cataloged with a dedicated CAS number, this document establishes a foundational understanding based on established chemical principles and data from its constituent precursors.

Introduction and Scientific Context

N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide belongs to the class of N-aryl amides, a significant structural motif in medicinal chemistry and materials science.[1] The molecule integrates a nitroaromatic moiety, specifically a substituted 2-methoxy-4-nitroaniline, with a short-chain branched aliphatic acyl group, 2-methylbutanamide. This combination of a bioreducible nitro group and a lipophilic amide tail suggests potential applications in areas such as prodrug design, where the nitro group can be selectively reduced in hypoxic environments like solid tumors, and as a scaffold in the development of novel bioactive compounds.[2] The methoxy substituent on the aniline ring further modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions.

The structural characteristics of N-acyl nitroaniline derivatives are of considerable interest in drug discovery. The nitro group, being a strong electron-withdrawing group, can play a crucial role in the mechanism of action of various therapeutic agents.[2][3] Furthermore, the amide linkage provides structural rigidity and the capacity for hydrogen bonding, which are critical for molecular recognition and binding to biological targets.[4]

Synthesis of N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

The most direct and established method for the synthesis of N-aryl amides is the acylation of an aniline with an acyl chloride.[5][] This reaction, often a variation of the Schotten-Baumann reaction, provides a high-yield and straightforward pathway to the target compound.[5] The proposed synthesis of N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide therefore involves the reaction of 2-methoxy-4-nitroaniline with 2-methylbutanoyl chloride in the presence of a suitable base.

Chemical Structures of Reactants

G cluster_0 2-methoxy-4-nitroaniline cluster_1 2-methylbutanoyl chloride a b

Caption: Chemical structures of the key reactants.

Synthesis Workflow

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2-methoxy-4-nitroaniline attacks the electrophilic carbonyl carbon of 2-methylbutanoyl chloride. A subsequent elimination of the chloride leaving group, facilitated by a base, yields the final amide product.

workflow start Start Materials: - 2-methoxy-4-nitroaniline - 2-methylbutanoyl chloride - Aprotic solvent (e.g., DCM, THF) - Base (e.g., Triethylamine, Pyridine) dissolve Dissolve 2-methoxy-4-nitroaniline and base in the chosen aprotic solvent. start->dissolve cool Cool the reaction mixture to 0°C in an ice bath. dissolve->cool add_acyl Slowly add 2-methylbutanoyl chloride to the stirring solution. cool->add_acyl react Allow the reaction to proceed at room temperature for 8-16 hours. add_acyl->react quench Quench the reaction with water. react->quench extract Extract the product into an organic solvent (e.g., DCM). quench->extract wash Wash the organic layer with brine. extract->wash dry Dry the organic layer over anhydrous sodium sulfate. wash->dry filter_concentrate Filter and concentrate the solution under reduced pressure. dry->filter_concentrate purify Purify the crude product by column chromatography or recrystallization. filter_concentrate->purify characterize Characterize the final product (NMR, IR, MS). purify->characterize

Caption: Step-by-step synthesis workflow for N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide.

Detailed Experimental Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve one equivalent of 2-methoxy-4-nitroaniline and 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[5]

  • Reaction: Cool the flask in an ice bath to 0°C. To this stirring solution, add 1.1 equivalents of 2-methylbutanoyl chloride dropwise.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 8-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide.

Physicochemical and Spectroscopic Characterization

As direct experimental data for the target compound is not available, its properties are predicted based on the known characteristics of its precursors and related N-acyl anilide structures.

Physicochemical Properties
PropertyPredicted ValueJustification
Molecular Formula C₁₂H₁₆N₂O₄Based on the structures of the reactants.
Molecular Weight 252.27 g/mol Calculated from the molecular formula.
Appearance Yellowish solidBased on the chromophore of the nitroaniline moiety.[7]
Melting Point > 100 °CExpected to be a crystalline solid with a melting point higher than its precursors.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); Insoluble in water.Typical for N-aryl amides.
Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxy-4-nitrophenyl ring, the methoxy group protons, and the protons of the 2-methylbutanoyl group. The amide proton (N-H) will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display signals corresponding to the aromatic carbons, the carbonyl carbon of the amide, the methoxy carbon, and the aliphatic carbons of the 2-methylbutanoyl group.

  • IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the amide, the C=O stretching of the amide, and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Potential Applications and Research Directions

N-substituted nitroaniline derivatives are being explored for a range of applications in medicinal chemistry.[2] The presence of the nitro group makes N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide a candidate for development as a bioreductive prodrug for targeted cancer therapy.[2] Additionally, compounds with similar structural features have been investigated for their antimicrobial and anti-inflammatory properties.[2][8] Further research could focus on the synthesis of a library of related compounds with variations in the acyl chain and substitutions on the aromatic ring to explore structure-activity relationships.

Safety and Handling

5.1. Hazard Classification

  • Acute Toxicity: While specific data is unavailable, related nitroaromatic compounds and amides can be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon direct contact.[11]

  • Mutagenicity: Some nitroaromatic compounds have been shown to be mutagenic.[12]

5.2. Recommended Handling Precautions

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[11]

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[9]

References

  • Wu, Y., Guo, L., Liu, Y., Xiang, J., & Jiang, J. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15947–15951.
  • Chen, Y.-C., et al. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. The Journal of Organic Chemistry, 88(16), 11521–11531.
  • PubChem. (n.d.). (R)-2-Methylbutanamide. National Center for Biotechnology Information.
  • Arai, T., et al. (2004). N-Acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. Photochemical & Photobiological Sciences, 3(7), 659–664.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • PubChem. (n.d.). 2-Methylbutanamide. National Center for Biotechnology Information.
  • BenchChem. (2025). N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1530–1535.
  • Chemos GmbH & Co. KG. (2022). Safety Data Sheet: N-Nitroso-N-methyl-N-dodecylamine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Benzenesulfonamide, N-ethyl-2-nitro.
  • ChemScene. (n.d.). (R)-2-methylbutanamide.
  • Mohanty, D., et al. (2025). Two N-(2-phenylethyl)nitroaniline derivatives as precursors for slow and sustained nitric oxide release agents. ResearchGate.
  • ChemBK. (2024). N-ACETYL-4-METHOXY-2-NITROANILINE - Physico-chemical Properties.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
  • Furuhama, A., et al. (2024). Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines. PubMed.
  • CAMEO Chemicals | NOAA. (n.d.). m-nitrobenzamide - Report.
  • PubChem. (n.d.). 2-Hydroxy-2-methylbutanamide. National Center for Biotechnology Information.
  • AKSci. (2026). 97-52-9 2-Methoxy-4-nitroaniline.
  • BenchChem. (n.d.). 2-Hydroxybutanamide|RUO.
  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum.
  • Stolarczyk, M., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5609.
  • Čikot, E., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(15), 4987.

Sources

The Emerging Potential of 2-Methoxy-4-nitroaniline Amide Derivatives in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-methoxy-4-nitroaniline scaffold is a versatile building block in medicinal chemistry, historically recognized for its role as an intermediate in the synthesis of dyes and pigments. However, its intrinsic electronic and structural features present a compelling foundation for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning field of 2-methoxy-4-nitroaniline amide derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate the synthetic pathways to these compounds, delve into their diverse biological activities with a focus on recent findings, and elucidate the underlying structure-activity relationships that govern their therapeutic potential. This guide aims to be a catalyst for innovation, providing both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics derived from this promising chemical scaffold.

The 2-Methoxy-4-nitroaniline Core: A Privileged Scaffold

The 2-methoxy-4-nitroaniline molecule, a substituted aniline, possesses a unique combination of functional groups that render it an attractive starting point for drug design. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) modulate the electron density of the aromatic ring, influencing its reactivity and potential interactions with biological targets[1]. The primary amine (-NH₂) serves as a crucial handle for the introduction of diverse functionalities, most notably through the formation of amide bonds. This allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Synthesis of the 2-Methoxy-4-nitroaniline Building Block

A robust and scalable synthesis of the 2-methoxy-4-nitroaniline core is paramount for its application in drug discovery programs. The most common and industrially viable route commences with the acetylation of o-anisidine (2-methoxyaniline), followed by nitration and subsequent hydrolysis.

Experimental Protocol: Synthesis of 2-Methoxy-4-nitroaniline

  • Step 1: Acetylation of o-Anisidine: o-Anisidine is reacted with acetic anhydride, often in the presence of a catalytic amount of acid, to protect the amine functionality as an acetamide. This step is crucial to direct the subsequent nitration to the desired position and to prevent unwanted side reactions.

  • Step 2: Nitration of N-(2-methoxyphenyl)acetamide: The resulting acetamide is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. The directing effects of the methoxy and acetamido groups favor the introduction of the nitro group at the para position relative to the methoxy group.

  • Step 3: Hydrolysis of N-(2-methoxy-4-nitrophenyl)acetamide: The protecting acetyl group is removed by acid or base-catalyzed hydrolysis to yield the final 2-methoxy-4-nitroaniline product. Basic hydrolysis, for instance with sodium hydroxide, is commonly employed.

This multi-step synthesis is efficient and provides high yields of the desired product, making the 2-methoxy-4-nitroaniline scaffold readily accessible for further derivatization.

Synthetic Strategies for 2-Methoxy-4-nitroaniline Amide Derivatives

The primary amine of 2-methoxy-4-nitroaniline is a versatile nucleophile, readily participating in acylation reactions to form a stable amide linkage. This straightforward synthetic handle allows for the introduction of a wide array of substituents, enabling the exploration of diverse chemical functionalities and their impact on biological activity.

General Amide Coupling Protocol

The most common method for the synthesis of 2-methoxy-4-nitroaniline amide derivatives involves the reaction of the parent aniline with a carboxylic acid, acyl chloride, or acid anhydride.

Experimental Protocol: General Synthesis of N-(2-methoxy-4-nitrophenyl) Amides

  • Activation of the Carboxylic Acid (if applicable): If starting from a carboxylic acid, it is typically activated to facilitate the reaction. Common activating agents include thionyl chloride (to form an acyl chloride in situ) or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Acylation Reaction: 2-Methoxy-4-nitroaniline is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide). The activated carboxylic acid derivative (or acyl chloride/anhydride) is then added, often in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize the acid byproduct.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove unreacted starting materials and byproducts.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the desired amide derivative.

This versatile protocol allows for the synthesis of a diverse library of amide derivatives with varying steric and electronic properties, which is essential for systematic structure-activity relationship (SAR) studies.

Caption: General workflow for the synthesis of 2-methoxy-4-nitroaniline amide derivatives.

Therapeutic Potential and Biological Activities

While the exploration of 2-methoxy-4-nitroaniline amide derivatives is an emerging field, preliminary studies and research on structurally related compounds suggest significant therapeutic potential across various disease areas.

Analgesic and Anti-inflammatory Activity

Recent research has provided direct evidence for the analgesic properties of a 2-methoxy-4-nitroaniline amide derivative.

A notable example is N-(4-methoxy-2-nitrophenyl)hexadecanamide , an analogue of the endocannabinoid palmitoylethanolamide (PEA). This compound has been shown to produce a dose-dependent antinociceptive effect in a rat formalin test, a model of persistent pain[2]. The study suggests that its mechanism of action likely involves the indirect activation of peripheral CB1 and CB2 cannabinoid receptors, with a potential contribution from 5-HT1 and opioid receptors[2]. This finding is particularly significant as it opens a new avenue for the development of non-opioid analgesics with a potentially favorable side-effect profile.

The anti-inflammatory potential of this scaffold is further supported by the activities of related methoxy-substituted benzamides, which have been investigated for their ability to modulate inflammatory pathways. While direct studies on the anti-inflammatory effects of 2-methoxy-4-nitroaniline amides are yet to be extensively reported, the analgesic activity of the aforementioned PEA analogue suggests a plausible role in modulating inflammatory pain.

Anticancer Activity: A Frontier of Exploration

The broader class of compounds incorporating the methoxy-aniline moiety has demonstrated considerable promise in anticancer research[3]. While direct and extensive comparative studies on a wide range of simple 2-methoxy-4-nitroaniline amide derivatives are limited in publicly available research, the cytotoxic activities of related heterocyclic systems, such as quinoline and quinoxaline derivatives synthesized using methoxy-anilines, provide a strong rationale for their investigation as potential anticancer agents[3].

Hypothesized Mechanisms of Action:

Based on the known activities of structurally similar compounds, several potential mechanisms of action for 2-methoxy-4-nitroaniline amide derivatives in cancer can be hypothesized:

  • Enzyme Inhibition: The amide functionality is a common feature in many enzyme inhibitors. It is plausible that these derivatives could target key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases (HDACs). For instance, certain benzamide derivatives are known to exhibit HDAC inhibitory activity[4].

  • Disruption of Microtubule Dynamics: The methoxy-substituted phenyl ring is a feature found in several known tubulin polymerization inhibitors. It is conceivable that certain 2-methoxy-4-nitroaniline amides could interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: The nitroaromatic group can be bioreduced in hypoxic tumor environments to generate reactive nitrogen species, which can induce oxidative stress and trigger apoptotic cell death.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Potential

The amide and nitroaniline moieties are present in various known antimicrobial agents. A study on N-(2-hydroxy-4-nitrophenyl)benzamides has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi[5]. The most potent compound in this series exhibited significant activity against drug-resistant Bacillus subtilis with a minimum inhibitory concentration (MIC) of 1.95 µg/ml[5]. These findings suggest that 2-methoxy-4-nitroaniline amide derivatives could be a promising scaffold for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Quantitative Data on Related Antimicrobial Benzamides

Compound ClassOrganismActivity (MIC in µg/ml)
N-(2-hydroxy-4-nitrophenyl)benzamidesBacillus subtilis (drug-resistant)1.95 - 7.8
Staphylococcus aureus7.8

Data sourced from a study on related benzamide derivatives[5].

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 2-methoxy-4-nitroaniline amide derivatives is yet to be established, preliminary insights can be drawn from related compound classes.

  • The Amide Linker: The nature of the group attached to the amide nitrogen is critical for biological activity. Variations in the size, lipophilicity, and electronic properties of this substituent can significantly impact target binding and pharmacokinetic properties.

  • The 2-Methoxy Group: The methoxy group at the ortho position can influence the conformation of the amide bond and participate in hydrogen bonding interactions with the biological target.

  • The 4-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule. It can also serve as a hydrogen bond acceptor and may be crucial for interactions with specific receptor sites.

Caption: Key structural features of 2-methoxy-4-nitroaniline amides for SAR studies.

Future Directions and Conclusion

The field of 2-methoxy-4-nitroaniline amide derivatives in drug discovery is ripe with opportunity. The straightforward synthesis, coupled with the promising, albeit early, biological activity data, positions this scaffold as a valuable starting point for the development of novel therapeutics.

Future research should focus on:

  • Library Synthesis and Screening: The synthesis and screening of diverse libraries of 2-methoxy-4-nitroaniline amides against a wide range of biological targets are crucial to uncover new therapeutic applications.

  • Mechanism of Action Studies: Elucidating the precise mechanisms by which these compounds exert their biological effects is essential for rational drug design and optimization.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds will require thorough evaluation in preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

  • Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available from: [Link]

  • N-(4-Methoxy-2-nitrophenyl)hexadecanamide, a Palmitoylethanolamide Analogue, Reduces Formalin-Induced Nociception. PubMed. Available from: [Link]

Sources

Technical Guide: Comparative Analysis of Methoxy-Nitroaniline Isomers

[1]

Executive Summary

In medicinal chemistry and pigment synthesis, the precise placement of substituents on the aniline scaffold dictates reactivity, metabolic stability, and pharmacological potency.[1][2] The two isomers, 2-methoxy-4-nitroaniline (4-nitro-o-anisidine) and 4-methoxy-2-nitroaniline (2-nitro-p-anisidine), share the molecular formula

1
  • 4-Methoxy-2-nitroaniline is a critical precursor for benzimidazole-based proton pump inhibitors (e.g., Omeprazole ).[1]

  • 2-Methoxy-4-nitroaniline is predominantly utilized in the synthesis of high-performance azo pigments (e.g., Pigment Yellow 74 ).[3]

This guide provides a self-validating framework for distinguishing these isomers using NMR spectroscopy, understanding their synthesis pathways, and predicting their reactivity in drug development.[1][2]

Structural & Electronic Analysis

The fundamental difference lies in the position of the nitro (



12
Nomenclature & Numbering

The amine group (

12
IsomerIUPAC NameCommon NameSubstituent Positions
Isomer A 4-methoxy-2-nitroaniline2-Nitro-p-anisidine

(1),

(2),

(4)
Isomer B 2-methoxy-4-nitroaniline4-Nitro-o-anisidine

(1),

(2),

(4)
Intramolecular Hydrogen Bonding (The "Ortho-Nitro" Effect)

The most significant physicochemical differentiator is the ability of 4-methoxy-2-nitroaniline to form a strong intramolecular hydrogen bond.[1]

  • 4-Methoxy-2-nitroaniline: The nitro group at position 2 acts as a hydrogen bond acceptor for the amine hydrogen at position 1. This forms a planar, 6-membered chelate ring.[2]

    • Consequence: Reduced basicity, lower melting point (due to reduced intermolecular H-bonding), and significant downfield shift of NH protons in NMR.[2]

  • 2-Methoxy-4-nitroaniline: The nitro group is at position 4 (para), too distant for H-bonding. The methoxy group at position 2 is a weak acceptor and sterically bulky, often twisting the amine slightly out of plane, but does not form a stabilizing chelate as strong as the nitro group.[2]

Physicochemical Properties

Data summarized below highlights the impact of the internal H-bond on physical state.

Property4-Methoxy-2-nitroaniline2-Methoxy-4-nitroanilineMechanistic Reason
CAS Number 96-96-897-52-9-
Melting Point 123 – 126 °C140 – 142 °CIntramolecular H-bond in 2-nitro isomer reduces intermolecular lattice energy.
Appearance Orange-Red CrystalsDeep Yellow PowderNitro-amine conjugation length differences (bathochromic shift in ortho-nitro).[1]
Basicity (pKa) Lower (~ -0.5 to 0.[1][2]5)Higher (~ 1.0 - 2.[2]0)H-bond stabilizes neutral form of 2-nitro; Para-nitro is purely EWG but lacks chelate stabilization.[1]
Solubility Soluble in DCM, EtOAcSoluble in DMSO, MeOH2-nitro isomer is more lipophilic due to "masked" polar groups.[1][2]

Spectroscopic Identification (The Fingerprint)

Proton NMR ( NMR) Differentiation

This is the primary method for validation.[1][2]

4-Methoxy-2-nitroaniline (DMSO-d6) [4]
  • NH2 Protons:

    
     7.0 – 8.5 ppm  (Broad singlets, significantly downfield due to H-bonding).[2]
    
  • Aromatic Coupling Pattern:

    • H-3 (d, J~2.5 Hz): Ortho to

      
      . Highly deshielded.
      
    • H-5 (dd, J~9, 2.5 Hz): Adjacent to

      
      .[2]
      
    • H-6 (d, J~9 Hz): Ortho to

      
      . Shielded.
      
2-Methoxy-4-nitroaniline (DMSO-d6)
  • NH2 Protons:

    
     5.0 – 6.0 ppm  (Typical aniline region; no strong H-bond).[2]
    
  • Aromatic Coupling Pattern:

    • H-3 (d, J~2.5 Hz): Ortho to

      
      .
      
    • H-5 (dd, J~9, 2.5 Hz): Ortho to

      
      .
      
    • H-6 (d, J~9 Hz): Ortho to

      
      .
      

Diagnostic Rule: If the amine signal is

2-nitro2

4-nitro2

Synthesis & Manufacturing Pathways

The synthesis is regioselective based on the starting material.[1][2] You cannot easily interconvert them; the pathway is determined by the initial nitration substrate.[2]

Reaction Flowchart

The following diagram illustrates the divergent synthesis routes starting from Anisole derivatives.

SynthesisPathwayscluster_0Route A: 4-Methoxy-2-nitroaniline Synthesiscluster_1Route B: 2-Methoxy-4-nitroaniline SynthesisStartAp-Anisidine(4-Methoxyaniline)ProtectAProtection(Acetylation/Tosylation)StartA->ProtectAAc2ONitrateANitration(HNO3/H2SO4)ProtectA->NitrateADirects Ortho to AmineDeprotectAHydrolysisNitrateA->DeprotectAProductA4-Methoxy-2-nitroaniline(Target for Omeprazole)DeprotectA->ProductAStartBo-Anisidine(2-Methoxyaniline)ProtectBProtection(Optional)StartB->ProtectBNitrateBNitration(HNO3/H2SO4)ProtectB->NitrateBDirects Para to AmineProductB2-Methoxy-4-nitroaniline(Pigment Precursor)NitrateB->ProductB

Figure 1: Divergent synthesis pathways.[1] Route A exploits the para-position blockage to force nitration ortho to the amine.[1][2] Route B utilizes the natural para-directing power of the amine (over the methoxy) to place the nitro group at position 4.

Protocol Highlights
  • Regioselectivity Control: In Route A (p-Anisidine), the position 4 is blocked by methoxy.[2] The protected amine (acetanilide) directs the incoming electrophile (

    
    ) to position 2 (ortho).[1][2]
    
  • Purification: 4-Methoxy-2-nitroaniline can often be purified by steam distillation due to its intramolecular H-bond (higher volatility), whereas the 2-methoxy-4-nitro isomer is less volatile.

Applications in Drug Development[1][5]

Reactivity Profile: Reduction to Diamines

Both isomers are reduced to diamines (phenylenediamines), which are critical scaffolds for heterocycle formation.[1][2]

  • From 4-Methoxy-2-nitroaniline:

    • Product: 4-Methoxy-1,2-phenylenediamine.

    • Application: Cyclization with carbonic acid equivalents yields 5-methoxy-2-mercaptobenzimidazole , the core skeleton of Omeprazole and Lansoprazole.[1]

    • Mechanism: The vicinal diamine (positions 1 and 2) is essential for imidazole ring closure.[1][2]

  • From 2-Methoxy-4-nitroaniline:

    • Product: 2-Methoxy-1,4-phenylenediamine.

    • Application: Used primarily in dye chemistry.[2][5] The amine groups are para to each other, preventing the formation of 5-membered heterocycles like benzimidazoles.[1][2]

Bioisosterism & Metabolic Stability

In SAR (Structure-Activity Relationship) studies:

  • 4-Methoxy-2-nitro: The nitro group is metabolically labile (reductive metabolism to amine/hydroxylamine). The intramolecular H-bond can improve membrane permeability by masking the H-bond donor capacity of the amine.

  • 2-Methoxy-4-nitro: The para-nitro group is highly electron-withdrawing, deactivating the ring towards metabolic oxidation (e.g., by CYP450) at the ring carbons, but the nitro group itself remains a reduction target.

References

  • BenchChem. (2025).[1][2][6] A Comparative Analysis of 4-Methoxy-2-nitroaniline and Its Isomers: A Guide for Researchers. Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 66793, 4-Methoxy-2-nitroaniline. Retrieved from

  • Ottokemi. (2025).[2][4] 2-Nitro-4-methoxyaniline Product Specification and Safety Data. Retrieved from

  • ChemicalBook. (2021).[2] 2-Methoxy-4-nitroaniline Properties and NMR Spectrum. Retrieved from

  • NIST. (2023). Mass Spectrum of Benzenamine, 4-methoxy-2-nitro-. NIST Chemistry WebBook, SRD 69.[2] Retrieved from

Methodological & Application

Application Note: Protocol for the Acylation of 2-Methoxy-4-nitroaniline with 2-Methylbutyryl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the acylation of 2-methoxy-4-nitroaniline with 2-methylbutyryl chloride to synthesize N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis. The document details the reaction mechanism, a step-by-step experimental procedure, safety precautions, and purification strategies. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction

The acylation of anilines is a fundamental transformation in organic chemistry, pivotal for the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] The resulting amide functionality is a common motif in biologically active molecules, offering metabolic stability and specific hydrogen bonding capabilities. Specifically, the acylation of substituted anilines like 2-methoxy-4-nitroaniline allows for the introduction of lipophilic side chains, such as the 2-methylbutyryl group, which can significantly modulate the pharmacological properties of a parent compound.[2]

This protocol focuses on the reaction between 2-methoxy-4-nitroaniline, a key intermediate in the production of azo dyes and various pharmaceuticals, and 2-methylbutyryl chloride.[3][4] The methoxy and nitro substituents on the aniline ring influence its reactivity; the methoxy group is an activating group, while the nitro group is a strong deactivating group. Understanding their electronic effects is crucial for optimizing the reaction conditions. The acylation of the amino group in aniline derivatives is often performed to reduce its reactivity towards electrophiles or oxidizing agents.[5][6] This guide will provide a robust and reproducible method for this specific transformation, addressing potential challenges and offering insights for successful execution.

Materials and Reagents

A comprehensive list of all necessary materials and reagents is provided below. All chemicals should be of high purity (≥98%) unless otherwise specified.

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key PropertiesSupplier
2-Methoxy-4-nitroaniline97-52-9C₇H₈N₂O₃168.15Yellow solid[4]Sigma-Aldrich
2-Methylbutyryl chloride57526-28-0C₅H₉ClO120.58Colorless to pale yellow liquid, pungent odor[2][7]Thermo Fisher Scientific[8]
Pyridine (anhydrous)110-86-1C₅H₅N79.10Colorless liquid, strong odorSigma-Aldrich
Dichloromethane (DCM, anhydrous)75-09-2CH₂Cl₂84.93Colorless, volatile liquidFisher Scientific
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01White crystalline solidVWR
Magnesium Sulfate (MgSO₄, anhydrous)7487-88-9MgSO₄120.37White crystalline solidSigma-Aldrich
Ethyl Acetate141-78-6C₄H₈O₂88.11Colorless liquidFisher Scientific
Hexanes110-54-3C₆H₁₄86.18Colorless liquidFisher Scientific

Experimental Workflow

The overall experimental process is outlined in the following diagram. This workflow provides a high-level overview of the key stages, from reaction setup to the isolation of the final product.

Acylation_Workflow Experimental Workflow for Acylation Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup 1 Reagent_Addition Addition of 2-Methylbutyryl Chloride Reaction_Setup->Reagent_Addition 2 Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring 3 Workup Aqueous Work-up Reaction_Monitoring->Workup 4 Purification Purification (Column Chromatography) Workup->Purification 5 Characterization Product Characterization (NMR, IR, MS) Purification->Characterization 6 End End Characterization->End 7

Caption: Overall experimental workflow for the acylation of 2-methoxy-4-nitroaniline.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the acylation reaction. The rationale behind each step is provided to enhance understanding and ensure procedural fidelity.

Reaction Setup
  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methoxy-4-nitroaniline (1.68 g, 10.0 mmol).

  • Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the mixture at room temperature until the aniline derivative is completely dissolved.

  • Add anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 equivalents) to the solution. Pyridine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[9]

Acylation Reaction
  • Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation reaction and to minimize potential side reactions.

  • Slowly add 2-methylbutyryl chloride (1.45 g, 12.0 mmol, 1.2 equivalents) dropwise to the stirred solution over a period of 15-20 minutes. The slow addition prevents a rapid increase in temperature. 2-Methylbutyryl chloride is a highly reactive acyl chloride that readily reacts with nucleophiles like amines.[7]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Reaction Monitoring

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a suitable eluent system.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄).

  • Visualization: UV light (254 nm).

The reaction is considered complete when the starting aniline spot is no longer visible on the TLC plate.

Reaction Mechanism

The acylation of 2-methoxy-4-nitroaniline with 2-methylbutyryl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride.

Acylation_Mechanism Nucleophilic Acyl Substitution Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation Aniline 2-Methoxy-4-nitroaniline Tetrahedral_Intermediate Tetrahedral Intermediate Aniline->Tetrahedral_Intermediate Nucleophilic attack AcylChloride 2-Methylbutyryl Chloride AcylChloride->Tetrahedral_Intermediate Intermediate Tetrahedral Intermediate Product N-(2-methoxy-4-nitrophenyl)- 2-methylbutanamide Intermediate->Product Chloride Chloride ion (Cl⁻) Intermediate->Chloride Elimination Protonated_Product Protonated Amide Final_Product Final Amide Product Protonated_Product->Final_Product Pyridine Pyridine Pyridinium Pyridinium ion Pyridine->Pyridinium Proton abstraction

Caption: Mechanism of acylation of 2-methoxy-4-nitroaniline.

Work-up and Purification

Proper work-up is essential to remove unreacted reagents and byproducts.

  • Once the reaction is complete, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 30 mL) to remove excess pyridine.

    • Saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid. The use of bicarbonate is preferred over stronger bases to avoid potential hydrolysis of the amide product.[10]

    • Brine (1 x 30 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]

The crude product is typically a solid or a viscous oil. Further purification is achieved by column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Fractions containing the pure product, as determined by TLC, are combined and the solvent is removed under reduced pressure to yield the final product, N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide.

Safety Precautions

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

  • 2-Methylbutyryl chloride: This compound is highly flammable, corrosive, and causes severe skin burns and eye damage.[8][12] It reacts violently with water, releasing hydrochloric acid.[2][7] All manipulations should be performed in a well-ventilated chemical fume hood.[8][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] An eyewash station and safety shower should be readily accessible.[8]

  • Pyridine: Pyridine is a flammable liquid with a harmful vapor. It should be handled in a fume hood.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • General Precautions: Take precautionary measures against static discharge.[14] Use non-sparking tools.[13]

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[2]

Troubleshooting

IssuePossible CauseSolution
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period at room temperature. Gentle heating (e.g., 40 °C) can be applied if necessary, but monitor for side product formation.
Deactivated acylating agent due to moisture.Use freshly opened or distilled 2-methylbutyryl chloride. Ensure all glassware is thoroughly dried.
Low yield Loss of product during work-up.Ensure complete extraction of the product from the aqueous layers by performing multiple extractions with DCM.
Hydrolysis of the product.Avoid using strong bases during the work-up. Work quickly during the aqueous washes.
Formation of multiple products Reaction temperature was too high.Maintain a low temperature (0 °C) during the addition of the acyl chloride.
Impure starting materials.Use high-purity reagents. Purify starting materials if necessary.

References

  • Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Brant Kedrowski. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • ResearchGate. (2019, July 31). What is the best work-up for acetic anhydride/pyradine acetylation?. Retrieved from [Link]

  • Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

  • Frontiers in Chemistry. (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • Infinity Learn. (n.d.). Aniline on acetylation gives. Retrieved from [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]

  • YouTube. (2021, April 13). acetylation aniline. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US4540815A - Process for the preparation of pure 3-acetylamino-anilines.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • PubChem. (n.d.). Butanoyl chloride, 2-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Retrieved from [Link]

  • ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]

  • PMC. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved from [Link]

  • PubChem. (n.d.). Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PMC. (n.d.). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Nitro-4-Methoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

Sources

Solubility of N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the solubility profiling, stock preparation, and handling protocols for N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide .

As a specialized hydrophobic amide intermediate (structurally related to azo-pigment precursors and nitro-anilide pharmacophores), this compound exhibits distinct solubility behaviors driven by its nitro-aromatic core and lipophilic alkyl chain .

Part 1: Physicochemical Profile & Solubility Predictions

Before initiating wet-lab protocols, we must establish the theoretical solubility landscape based on Structure-Property Relationships (SPR).

Structural Analysis
  • Core Scaffold: Nitro-aniline derivative with an amide linkage.

  • Functional Groups:

    • Nitro (-NO₂): Strong electron-withdrawing group; increases polarity but maintains high lipophilicity.

    • Methoxy (-OCH₃): Weak H-bond acceptor; adds slight lipophilicity compared to a hydroxyl.

    • 2-Methylbutanamide Chain: Hydrophobic alkyl tail; significantly reduces water solubility and enhances solubility in organic solvents.

Solvent Compatibility Matrix
SolventPredicted SolubilityMechanism of SolvationApplication
DMSO High (>100 mM)Dipole-dipole interactions with nitro group; disruption of amide H-bonds.Primary Stock Solution
Methanol Moderate-High (10–50 mM)H-bonding with amide carbonyl and nitro oxygens.Secondary dilutions; LC-MS mobile phase.
Water Negligible (<0.1 mM)Hydrophobic effect dominates; alkyl chain repels water lattice.Precipitation Risk in biological assays.

Part 2: Experimental Protocols

Protocol A: Visual Equilibrium Method (Rapid Assessment)

Use this method to quickly determine if a target stock concentration (e.g., 100 mM) is feasible.

Materials:

  • Solid N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide (dry powder).

  • Anhydrous DMSO (Grade: ACS Spectrophotometric or better).

  • Glass vials (amber, screw-cap).

  • Vortex mixer.

  • Sonicator bath (temperature controlled).

Workflow:

  • Weighing: Weigh 10 mg of compound into a 4 mL amber glass vial.

  • Incremental Addition: Add DMSO in 100 µL increments .

  • Agitation: After each addition, vortex for 30 seconds.

  • Sonication: If particles persist, sonicate at 40 kHz for 5 minutes (maintain temp < 30°C to prevent degradation).

  • Observation: Hold the vial against a dark background with side-lighting. Look for "Schlieren lines" (indicating dissolution) or undissolved crystal pellets.

  • Calculation:

    
    
    

Critical Check: If the solution is clear at 100 µL (100 mg/mL), stop. You have confirmed high solubility suitable for standard 100 mM stocks.

Protocol B: Saturation Shake-Flask with HPLC (Quantitative Gold Standard)

Use this method for precise thermodynamic solubility data required for regulatory filing or critical assay development.

1. Preparation of Saturated Solution:

  • Add excess solid (approx. 50 mg) to 1 mL of solvent (DMSO or Methanol) in a chemically resistant vial.

  • Incubation: Shake at 25°C ± 0.1°C for 24 hours (orbital shaker at 300 rpm).

  • Equilibration: Allow to stand for 4 hours to let undissolved solids settle.

2. Filtration & Sampling:

  • Filter supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind the hydrophobic compound).

  • Dilution: Immediately dilute the filtrate 1:100 into Methanol/Water (50:50) to bring it within the linear dynamic range of the detector and prevent column overload.

3. HPLC Quantification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).

  • Detection: UV Absorbance at 254 nm (aromatic ring) and 350 nm (nitro-conjugation band).

  • Flow Rate: 1.0 mL/min.

Part 3: Application Notes & Handling

Stock Solution Stability
  • Solvent: Prepare 100 mM stocks in anhydrous DMSO .

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

  • Hygroscopicity Warning: DMSO is hygroscopic. Absorbed water can cause the hydrophobic amide to precipitate over time (the "crash-out" effect). Always warm vials to room temperature before opening to prevent condensation.

Biological Assay Dilution (The "1% Rule")

When dosing cells or proteins, you will dilute the DMSO stock into aqueous buffer.

  • Risk: This compound has a high logP (estimated > 2.5). Rapid dilution into water can cause micro-precipitation that is invisible to the naked eye but scatters light in plate readers.

  • Mitigation:

    • Perform an intermediate dilution in Methanol if tolerated.

    • Ensure final DMSO concentration is < 1% (v/v).

    • Dynamic Light Scattering (DLS) check: If assay results are erratic, check the buffer dilution for aggregates.

Part 4: Process Visualization

The following diagram illustrates the decision logic for solvent selection and stock preparation.

SolubilityWorkflow Start Start: Solid Compound N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide Choice Intended Application? Start->Choice Stock Stock Solution Preparation Choice->Stock Storage/Stock Assay Biological Assay Dosing Choice->Assay Direct Use DMSO_Add Add Anhydrous DMSO (Target: 10-100 mM) Stock->DMSO_Add Sonicate Vortex & Sonicate (Max 30°C) DMSO_Add->Sonicate Check Visual Check: Clear Solution? Sonicate->Check Check->DMSO_Add No (Add more solvent) Store Aliquot & Store (-20°C, Desiccated) Check->Store Yes Dilution Dilute into Buffer (Keep DMSO < 1%) Assay->Dilution Precip Risk: Micro-precipitation Dilution->Precip High Risk Validation Validate via DLS or Serial Dilution Linearity Precip->Validation

Caption: Workflow for solubility assessment and stock preparation, highlighting critical decision points and precipitation risks.

References

  • Li, P. & Zhao, L. (2016). Solubility of Nitro-Containing Aromatic Compounds in Organic Solvents. Journal of Chemical & Engineering Data. Link (General reference for nitro-anilide solubility trends).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

  • Di, L. & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Validation & Comparative

1H NMR Interpretation Guide: N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the 1H NMR signature of N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide . It is designed for researchers synthesizing this compound to validate structure, assess purity, and distinguish the product from its metabolic precursors (e.g., 2-methoxy-4-nitroaniline).

The "Performance" Metric: In this context, "performance" refers to the spectral resolution required to confirm the formation of the amide bond. The critical indicator is the deshielding shift of the aromatic proton ortho to the nitrogen (H-6) and the diagnostic splitting of the 2-methylbutanoyl side chain .

Part 1: Structural Logic & Assignment Strategy

The interpretation relies on dissecting the molecule into two distinct magnetic environments: the electron-deficient aromatic ring and the chiral aliphatic tail.

The Assignment Workflow (DOT Visualization)

The following logic flow illustrates how to assign protons based on coupling constants (


) and chemical shift (

) hierarchy.

NMR_Assignment Start Spectrum Analysis Region1 Aromatic Region (7.0 - 9.0 ppm) Start->Region1 Region2 Aliphatic Region (0.8 - 2.5 ppm) Start->Region2 Region3 Labile Proton (8.0 - 10.0 ppm) Start->Region3 H6 H-6 (d, J~9Hz) Most Deshielded Ar-H (Ortho to Amide) Region1->H6 Look for downfield shift H5 H-5 (dd) Ortho to NO2 Region1->H5 H3 H-3 (d, J~2Hz) Meta to OMe Region1->H3 Methine CH (m/sextet) Alpha to Carbonyl Region2->Methine Chiral Center Methyls CH3 (t) & CH3 (d) Terminal vs Branched Region2->Methyls Integration 3:3 Amide NH Amide NH Region3->Amide NH D2O Exchangeable

Figure 1: Decision tree for assigning protons in N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide.

Part 2: Comparative Analysis (Product vs. Alternatives)

This section compares the target molecule against its starting materials and evaluates solvent performance.[1][2]

Scenario A: Reaction Monitoring (Product vs. Precursor)

The most common "alternative" structure encountered is the unreacted starting material, 2-methoxy-4-nitroaniline .

Key Differentiator: The formation of the amide bond creates a significant anisotropic deshielding effect on the aromatic proton at position 6 (H-6).

Proton AssignmentPrecursor: 2-methoxy-4-nitroaniline (

ppm)
Product: Target Amide (

ppm)

(Shift)
Mechanistic Cause
NH / NH2 ~4.5 - 6.0 (Broad s, 2H)~8.5 - 9.5 (Broad s, 1H) +3.5Conversion of amine to amide; H-bonding.
Ar-H (H-6) ~6.64 (d)~8.30 - 8.50 (d) +1.7 CRITICAL: Carbonyl anisotropy deshields the ortho proton.
Ar-H (H-5) ~7.70 (dd)~7.80 - 7.90 (dd)+0.1Minimal effect (meta to amide).
Ar-H (H-3) ~7.98 (d)~7.90 - 8.00 (d)~0Distant from reaction site.
Methoxy (-OCH3) ~3.90 (s)~3.95 - 4.00 (s)+0.1Slight inductive change.
Aliphatic Chain Absent0.9 (t), 1.2 (d), 1.6 (m), 2.4 (m) N/ADiagnostic of 2-methylbutanoyl group.

Technical Insight: If you observe a doublet at 6.64 ppm , your reaction is incomplete. The product must show the H-6 doublet shifted downfield to >8.2 ppm .

Scenario B: Solvent Performance (CDCl3 vs. DMSO-d6)

Choice of solvent drastically alters the visibility of the amide proton and the resolution of the aliphatic chain.

  • CDCl3 (Chloroform-d):

    • Pros: Superior resolution of the aliphatic region (0.8 - 2.5 ppm). The coupling between the chiral methine and the methyl groups is often clearer.

    • Cons: The Amide NH is often broad or invisible due to quadrupole broadening and lack of H-bond stabilization.

  • DMSO-d6 (Dimethyl Sulfoxide):

    • Pros: Sharpens the Amide NH peak (shifts to ~9.0+ ppm) due to strong solvent-solute H-bonding. Essential for confirming the amide functionality.

    • Cons: The water peak (~3.33 ppm) often overlaps with the methoxy signal or aliphatic multiplets.

Part 3: Experimental Data & Protocol

Predicted Chemical Shift Data (400 MHz, DMSO-d6)

Note: Values are chemometrically predicted based on substituent additivity rules (Pretsch/Silverstein) and analogous 2-methoxy-4-nitroanilides.

Frequency (ppm)MultiplicityIntegrationCoupling (

)
Assignment
9.35 Broad Singlet1H-NH (Amide)
8.45 Doublet1H8.8 HzAr-H6 (Ortho to NH)
7.92 Doublet of Doublets1H8.8, 2.2 HzAr-H5 (Ortho to NO2)
7.75 Doublet1H2.2 HzAr-H3 (Meta to OMe)
3.98 Singlet3H--OCH3 (Methoxy)
2.55 Sextet/Multiplet1H6.8 HzCH (Chiral Methine)
1.65 / 1.45 Multiplet2H-CH2 (Diastereotopic Methylene)
1.15 Doublet3H6.8 HzCH3 (Branched Methyl)
0.92 Triplet3H7.4 HzCH3 (Terminal Methyl)
Synthesis & Sample Preparation Protocol

To generate the sample for this analysis, follow this standard Schotten-Baumann type protocol.

Reagents:

  • 2-Methoxy-4-nitroaniline (1.0 eq)

  • 2-Methylbutanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Workflow:

Synthesis_Workflow Step1 Dissolution: Dissolve Aniline + Et3N in dry DCM (0°C under N2) Step2 Addition: Add Acid Chloride dropwise Maintain T < 5°C Step1->Step2 Step3 Reaction: Stir at RT for 4-12 hours Monitor by TLC (Hex:EtOAc) Step2->Step3 Step4 Workup: Wash w/ 1M HCl (remove amine) Wash w/ NaHCO3 (remove acid) Dry over MgSO4 Step3->Step4 Step5 NMR Prep: Dissolve ~10mg in 0.6mL DMSO-d6 Step4->Step5

Figure 2: Synthesis and preparation workflow for NMR analysis.

Sample Preparation Steps:

  • Isolate the solid product after evaporation of DCM.

  • Weigh 5-10 mg of the dry solid into a clean vial.

  • Add 0.6 mL of DMSO-d6 (preferred for amide visibility).

  • Sonicate if necessary to ensure complete dissolution.

  • Transfer to a 5mm NMR tube.

  • Acquire spectrum with at least 16 scans (ns=16) to resolve the aliphatic coupling.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for chemical shift prediction rules).
  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • National Institutes of Health (PubChem). (2025). "2-Methoxy-4-nitroaniline Spectral Data." PubChem Compound Summary. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[3][4] (Cross-reference for Amide I/II confirmation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3][4]

Sources

Technical Comparison: MS/MS Differentiation of C12H16N2O4 Amide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Aromatic Amides (Target Analyte: 1,4-Diacetamido-2,5-dimethoxybenzene) Alternative: Aliphatic/Peptidic Isobars (e.g., Di-peptide mimetics, Degradation impurities)

In drug development and impurity profiling, distinguishing isomeric compounds with the molecular formula C12H16N2O4 (MW 252.27 Da) is a critical analytical challenge. This guide compares the mass spectrometric "performance"—defined here as ionization efficiency, fragmentation stability, and diagnostic ion specificity—of aromatic amides against aliphatic isobaric alternatives.

While aliphatic amides often undergo complex rearrangements (e.g., McLafferty), the target aromatic amide (1,4-Diacetamido-2,5-dimethoxybenzene ) exhibits a distinct, high-stability fragmentation pathway dominated by sequential neutral losses of ketene. This guide provides the experimental protocols and mechanistic insights required to unequivocally identify these structures using ESI-MS/MS.

Mechanistic Comparison: Aromatic vs. Aliphatic Amides[1][2][3]

The core differentiation lies in the stability of the carbocation formed post-activation.

The Product: Aromatic Amide (1,4-Diacetamido-2,5-dimethoxybenzene)
  • Stability: High. The aromatic ring acts as a charge stabilizer.[1]

  • Primary Pathway: Charge-remote fragmentation or charge-retention on the ring nitrogen.

  • Diagnostic Event: Sequential loss of Ketene (CH₂=C=O, 42 Da) .

    • Mechanism:[2][3] The acetyl group on the nitrogen undergoes a 4-center elimination. The charge remains on the resonance-stabilized aniline nitrogen.

    • Result: A clean transition from

      
      .
      
The Alternative: Aliphatic Isobars (e.g., Peptidic Impurities)
  • Stability: Moderate to Low.

  • Primary Pathway: Charge-directed cleavage (Mobile Proton Model).

  • Diagnostic Event:

    • b-type/y-type ions: Amide bond cleavage yielding complementary fragments.

    • McLafferty Rearrangement: If a

      
      -hydrogen is present, aliphatic amides rearrange to release neutral alkenes or amides.
      
    • Neutral Losses: Frequent loss of Ammonia (NH₃, 17 Da) or Water (H₂O, 18 Da) , which are rare in the hydrophobic aromatic target.

Comparative Data Table
FeatureAromatic Amide (Target)Aliphatic Isobar (Alternative)
Precursor Ion (

)
m/z 253.12m/z 253.12
Dominant Neutral Loss 42 Da (Ketene)17 Da (NH₃) or 18 Da (H₂O)
Base Peak (High CE) m/z 169 (Bis-deacetylated)Variable (Immonium ions, e.g., m/z 72, 86)
Low Mass Fingerprint m/z 43 (Acetyl cation)m/z 70-120 (Amino acid residues)
Response to CE Ramp Resistant (Requires >20 eV)Labile (Fragments at <15 eV)

Experimental Protocol: Self-Validating Identification Workflow

To ensure scientific integrity, this protocol uses a Collision Energy (CE) Ramp to validate the structural assignment. Aromatic amides require higher activation energy to break the N-C bond compared to the lower energy required for aliphatic amide bond hydrolysis.

Step 1: LC-MS/MS Configuration
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode .

    • Rationale: Amides protonate readily on the carbonyl oxygen or amide nitrogen.

  • Solvents:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

Step 2: The "Energy Ramp" Validation

Do not rely on a single collision energy. Acquire spectra at 10, 25, and 40 eV .

  • Low Energy (10 eV):

    • Target:

      
       (253) should survive.
      
    • Alternative: Aliphatic isobars may already show water loss (235).

  • Medium Energy (25 eV):

    • Target: Look for the 211 Da peak (Loss of 42). This is the "Product" signature.

    • Alternative: Look for amide bond cleavage (b/y ions).

  • High Energy (40 eV):

    • Target: Look for the 169 Da peak (Loss of second Ketene) and 154 Da (Radical loss of Methyl from methoxy).

    • Alternative: Complete shattering into immonium ions (< m/z 100).

Visualization of Signaling Pathways

The following diagrams illustrate the divergent fragmentation logic between the Aromatic Target and Aliphatic Alternatives.

Diagram 1: Fragmentation Pathway of 1,4-Diacetamido-2,5-dimethoxybenzene[8]

FragmentationPathway cluster_legend Mechanism Key Precursor Precursor [M+H]+ m/z 253 (Protonated Amide) Intermediate Intermediate Ion m/z 211 (Mono-deacetylated) Precursor->Intermediate Neutral Loss: Ketene (-42 Da) 4-Center Elimination Product Core Product Ion m/z 169 (Bis-deacetylated) Intermediate->Product Neutral Loss: Ketene (-42 Da) Secondary Elimination Radical Radical Cation m/z 154 (Methyl Loss) Product->Radical Radical Loss: Methyl (-15 Da) From Methoxy Group Info Aromatic stability prevents ring cleavage.

Caption: Step-wise deacetylation pathway characteristic of N-acetylated aromatic amides.

Diagram 2: Decision Tree for Isomer Differentiation

DecisionTree Start Unknown Analyte C12H16N2O4 (m/z 253) CheckLoss Check Neutral Loss at 25 eV Start->CheckLoss BranchA Loss of 42 Da (m/z 211) CheckLoss->BranchA Dominant BranchB Loss of 17/18 Da (m/z 236/235) CheckLoss->BranchB Dominant BranchC Amide Cleavage (Variable m/z) CheckLoss->BranchC Secondary ResultA CONFIRMED: Aromatic Amide (Target) BranchA->ResultA ResultB SUSPECT: Aliphatic/Peptidic (Isobar) BranchB->ResultB BranchC->ResultB

Caption: Logical workflow for distinguishing the target aromatic amide from aliphatic impurities.

Authoritative Analysis & Causality

The "Ketene Loss" Phenomenon

The defining feature of the target molecule is the loss of ketene. This is not random; it is driven by the ortho-effect and the stability of the resulting aniline-type cation. As supported by studies on acetylated derivatives, the N-acetyl group acts as a "pre-charged" leaving group precursor. Upon collisional activation, the carbonyl oxygen abstracts a proton (if available) or simply undergoes a 4-membered cyclic transition state to eject neutral ketene (


). This is energetically favorable only because the resulting positive charge is delocalized into the aromatic 

-system [1].
Contrast with Aliphatic Alternatives

Aliphatic isomers, such as di-peptide derivatives, lack this resonance stabilization. Their fragmentation is governed by the Mobile Proton Model . The proton migrates to the amide nitrogen, weakening the amide bond (


). This leads to direct cleavage (

ions) rather than the side-chain modification seen in the aromatic target. Additionally, the presence of flexible alkyl chains allows for McLafferty rearrangements , ejecting alkenes—a pathway geometrically impossible for the rigid aromatic target [2].
Scientific Validation

To validate your specific analyte:

  • Isotope Modeling: The theoretical isotope pattern for C12H16N2O4 should show an [M+1] peak at ~13.5% relative abundance. Deviations suggest co-eluting impurities.

  • MS3 Confirmation: Isolate the m/z 211 fragment. If it further fragments to m/z 169 (-42 Da), the structure is confirmed as a di-acetylated aromatic [3].

References

  • Wiley Online Library. Mass Spectrometry of Amides: Resonance Stabilization and Ketene Loss. [Link]

  • National Institutes of Health (NIH). Fragmentation Patterns of Amides by EI and ESI: A Comparative Study. [Link]

  • Royal Society of Chemistry (RSC). Mechanisms of N-CO Bond Cleavage in Aromatic Amides. [Link]

Sources

Spectral Distinction: A Comparative Guide to FTIR Analysis of Nitro and Amide Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development and materials science, the coexistence of nitro (


) and amide (

) functional groups presents a significant analytical challenge. Both moieties exhibit strong absorption bands in the 1500–1600 cm⁻¹ region, leading to critical spectral overlap that can obscure structural elucidation.

This guide moves beyond basic peak assignment. It provides a mechanistic framework for distinguishing these groups, validates the use of Attenuated Total Reflectance (ATR) FTIR, and compares its efficacy against Raman spectroscopy as a complementary alternative.

Part 1: Mechanistic Foundations

To accurately interpret spectra, one must understand the vibrational physics driving the absorption.

The Amide Resonance

Amide groups are defined by the resonance between the carbonyl (


) and the nitrogen lone pair. This creates a partial double bond character in the 

bond, restricting rotation and stiffening the bond.
  • Amide I (1690–1630 cm⁻¹): Primarily

    
     stretching (
    
    
    
    ). This is the most diagnostic band because it is rarely obscured by nitro groups.
  • Amide II (1600–1500 cm⁻¹): A complex coupling of

    
     bending (
    
    
    
    ) and
    
    
    stretching (
    
    
    ).[1] This is the primary region of confusion with nitro groups.
The Nitro Dipole

The nitro group is a resonance hybrid with two equivalent


 bonds. Because the 

bonds are highly polar, they exhibit very strong infrared absorption due to large changes in dipole moment during vibration.
  • Asymmetric Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  The two oxygens vibrate out of phase.[2] Occurs at 1550–1475 cm⁻¹ .[3][4]
    
  • Symmetric Stretch (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ):  The two oxygens vibrate in phase. Occurs at 1360–1290 cm⁻¹ .[3][4]
    

Part 2: Comparative Spectral Analysis

The following data consolidates the spectral signatures required to differentiate these groups.

Table 1: Primary Diagnostic Bands
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityInterference Risk
Amide Amide I (

stretch)
1690 – 1630 StrongLow (Water vapor may interfere)
Amide Amide II (

bend)
1600 – 1500Med-StrongHigh (Overlaps with Nitro Asym)
Amide Amide A (

stretch)
3500 – 3100MediumNone (Distinct from Nitro)
Nitro Asymmetric (

)
1550 – 1475 Very Strong High (Overlaps with Amide II)
Nitro Symmetric (

)
1360 – 1290StrongMedium (Overlaps with Amide III)
The "Conflict Zone" (1550 cm⁻¹)

The critical error in analysis occurs at ~1550 cm⁻¹.

  • Scenario: A sample shows a strong peak at 1540 cm⁻¹.[5]

  • Differentiation Logic:

    • Check 1650 cm⁻¹ : If the Amide I band is absent, the 1540 peak is likely Nitro.

    • Check 3300 cm⁻¹ : If the N-H stretch is absent, the 1540 peak is Nitro.

    • Check 1350 cm⁻¹ : The presence of a strong symmetric Nitro peak confirms the assignment.

Visualization: Decision Logic for Spectral Assignment

The following diagram illustrates the workflow for resolving the 1550 cm⁻¹ overlap.

SpectralLogic start Unknown Peak Detected at ~1550 cm⁻¹ check1650 Check 1650 cm⁻¹ Region (Amide I Band) start->check1650 check3300 Check 3300 cm⁻¹ Region (N-H Stretch) check1650->check3300 Strong Peak Present check1350 Check 1350 cm⁻¹ Region (Nitro Symmetric) check1650->check1350 Peak Absent result_amide Conclusion: AMIDE GROUP check3300->result_amide Broad Band Present result_both Conclusion: BOTH PRESENT (Deconvolution Required) check3300->result_both Band Present + 1350 Peak check1350->result_amide Peak Absent (Rare) result_nitro Conclusion: NITRO GROUP check1350->result_nitro Strong Peak Present

Figure 1: Decision matrix for distinguishing Amide II and Nitro Asymmetric bands based on confirmatory peaks.

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity, the experimental setup must minimize artifacts that mimic functional group absorption.

Method: ATR-FTIR (Attenuated Total Reflectance)

ATR is preferred over transmission (KBr pellets) for this analysis because KBr is hygroscopic, and absorbed water (


 bend at 1640 cm⁻¹) interferes directly with the Amide I band.
Step-by-Step Workflow
  • Crystal Selection:

    • Use a Diamond/ZnSe crystal. Diamond is robust and chemically inert to nitro-aromatics.

    • Validation: Ensure the "energy throughput" in the background scan is >20% of the maximum detector count.

  • Background Collection:

    • Collect background immediately prior to sample (within 5 minutes) to subtract atmospheric water vapor.

    • Self-Check: Inspect the region 3800–3500 cm⁻¹. If sharp, jagged lines appear, the background subtraction failed (water vapor rotation lines). Do not proceed.

  • Sample Application & Contact:

    • Apply the solid/liquid to cover the crystal eye completely.

    • Apply pressure using the anvil clamp.

    • Causality: Inadequate pressure results in poor contact, leading to low intensity bands where the "strong" Nitro peaks might look like "weak" impurity peaks.

    • Target: Aim for an absorbance of 0.1 – 0.5 AU for the strongest peak.

  • Parameter Settings:

    • Resolution: 4 cm⁻¹ (Standard).

    • Scans: 32 or 64.

    • Apodization: Blackman-Harris (reduces side-lobes which can be mistaken for shoulders on the Amide I band).

Part 4: Alternative Comparison – FTIR vs. Raman[9]

While FTIR is the standard for identification, Raman spectroscopy offers a superior alternative for specific nitro-group analysis due to selection rules.

The Physics of the Alternative
  • FTIR measures changes in Dipole Moment .[6] (Great for polar

    
    , 
    
    
    
    , asymmetric
    
    
    ).
  • Raman measures changes in Polarizability .[6] (Great for symmetric vibrations,

    
    , symmetric 
    
    
    
    ).
Table 2: Performance Matrix
FeatureFTIRRamanRecommendation
Nitro Detection Excellent for Asymmetric Stretch (1550).[7]Superior for Symmetric Stretch (1350).Use Raman if the 1550 region is crowded.
Amide Detection Superior (Amide I is very strong).Weak (Amide I is often weak/broad).Use FTIR for protein/peptide secondary structure.
Water Interference High (Water absorbs strongly).Negligible (Water is a weak Raman scatterer).Use Raman for aqueous solutions.[8][9]
Sample Prep Contact required (ATR).Non-contact (Through glass/vials).Use Raman for hazardous energetic materials.
Visualization: Technique Selection Workflow

MethodSelection Input Sample Type Q1 Aqueous Solution? Input->Q1 Q2 Symmetric Nitro Confirmation Needed? Q1->Q2 No (Solid/Powder) Raman Use Raman Q1->Raman Yes (Water interferes in FTIR) FTIR Use FTIR (ATR) Q2->FTIR No (General ID) Q2->Raman Yes (Sym NO2 is dominant)

Figure 2: Logic flow for selecting between FTIR and Raman based on sample constraints.

References

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Smith, B. C. (2020).[5] Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

Sources

Comparative Pharmacodynamics: Short-Chain Branched vs. Long-Chain Fatty Acid Amides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of 2-methylbutanamide and hexadecanamide , synthesizing physicochemical properties, pharmacological mechanisms, and experimental data.

Executive Summary

This guide contrasts two structurally distinct amide classes: 2-methylbutanamide (2-MBA) , a short-chain branched amide, and hexadecanamide (Palmitamide) , a long-chain primary fatty acid amide (PFAM).

While both compound classes have been investigated for neuroactive properties (specifically anticonvulsant and anti-inflammatory effects), their biological potency is governed by divergent mechanisms. 2-MBA functions as a low-affinity modulator of membrane excitability (akin to valproic acid metabolites), whereas hexadecanamide acts as a lipophilic signaling molecule, engaging nuclear receptors (PPAR-


) and the endocannabinoid "entourage" system.

Physicochemical & Pharmacokinetic Profile

The biological potency of these molecules is strictly limited by their bioavailability and membrane distribution.

Property2-MethylbutanamideHexadecanamide (Palmitamide)Impact on Potency
Formula


Steric bulk defines receptor fit.
MW 101.15 g/mol 255.44 g/mol Diffusion rate vs. binding surface area.
LogP ~0.5 (Hydrophilic)~6.6 (Highly Lipophilic)Critical: 2-MBA clears rapidly; Hexadecanamide accumulates in membranes.
Solubility High (Water soluble)Low (Requires lipid carriers)Determines formulation for in vivo assays.
Metabolism Rapid hydrolysis to 2-methylbutyric acidHydrolysis by FAAH to Palmitic acidHexadecanamide competes with Anandamide (Entourage Effect).

Mechanisms of Action

The core difference in potency stems from their targets: Ion Channels vs. Nuclear Receptors .

2-Methylbutanamide: The "Valproic" Pathway

2-MBA is a structural analog of Valproamide (the amide of valproic acid). Its biological activity is mediated by the modulation of voltage-gated sodium channels (VGSCs) and GABAergic transmission.

  • Mechanism: It stabilizes the inactivated state of

    
     channels, reducing repetitive neuronal firing.
    
  • Potency Limitation: Due to its short alkyl chain (

    
    ), 2-MBA lacks the lipophilic bulk required for high-affinity binding to the channel pore, rendering it significantly less potent than its larger branched cousins (e.g., Valproamide, 
    
    
    
    ).
Hexadecanamide: The Lipid Signaling Pathway

Hexadecanamide acts as a lipid messenger. It does not bind ion channels directly but modulates cell state via genomic and metabolic pathways.

  • PPAR-

    
     Agonism:  It binds to the Peroxisome Proliferator-Activated Receptor alpha, driving the transcription of anti-inflammatory genes.[1][2][3][4]
    
  • FAAH Competition (Entourage Effect): It acts as a substrate for Fatty Acid Amide Hydrolase (FAAH). By occupying this enzyme, it slows the degradation of Anandamide (AEA), indirectly boosting cannabinoid signaling.

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways leading to neuroprotection and stability.

G MBA 2-Methylbutanamide (Short Chain) VGSC Volt-Gated Na+ Channels (Low Affinity) MBA->VGSC Weak Blockade HEX Hexadecanamide (Long Chain) FAAH FAAH Enzyme (Substrate Competition) HEX->FAAH Occupies Active Site PPAR PPAR-alpha (Nuclear Receptor) HEX->PPAR Agonist Binding FIRE Neuronal Firing (Reduction) VGSC->FIRE Stabilizes Inactive State AEA Endogenous Anandamide (Accumulation) FAAH->AEA Prevents Hydrolysis GENE Anti-inflammatory Transcription PPAR->GENE Genomic Effect

Caption: Divergent pharmacodynamic pathways. 2-MBA acts via weak ion channel blockade, while Hexadecanamide utilizes metabolic competition (FAAH) and nuclear transcription (PPAR-a).

Biological Potency Data

The following table synthesizes experimental data. Note that 2-MBA is often used as a structural probe to define the "minimum pharmacophore," often showing weak activity compared to Hexadecanamide's nanomolar/micromolar affinity for lipid regulators.

Assay TypeMetric2-Methylbutanamide (Analog Data*)Hexadecanamide (PFAM Data)
Anticonvulsant (MES)

(Mouse)
> 400 mg/kg (Weak/Inactive) [1]~50-100 mg/kg (Moderate) [2]
PPAR-

Activation

Inactive~3.0

M (High Potency) [3]
FAAH Inhibition

No Interaction~10-50

M (Substrate) [4]
Membrane Stabilization MechanismPore Blockade (Fast Off-rate)Lipid Bilayer Insertion (Slow)

*Note: Data for 2-MBA is extrapolated from Structure-Activity Relationship (SAR) studies of Valproamide analogs, where


 chains show minimal protection against Maximal Electroshock (MES) compared to 

analogs.

Experimental Protocols for Validation

To objectively verify these claims, the following self-validating protocols are recommended.

Protocol A: Maximal Electroshock Seizure (MES) Test

Used to quantify the anticonvulsant potency of the amide.[5][6]

  • Subjects: Male CD-1 mice (20-25g).

  • Preparation: Solubilize 2-MBA in saline (high solubility). Suspend Hexadecanamide in 1% Tween-80 (lipophilic).

  • Dosing: Administer i.p. at varying doses (e.g., 50, 100, 300 mg/kg).

  • Stimulus: 30 minutes post-injection, apply corneal electrodes (60 Hz, 50 mA, 0.2s).

  • Endpoint: Abolition of tonic hindlimb extension (THE).

  • Validation:

    • Positive Control: Valproamide (

      
       mg/kg).
      
    • Expectation: 2-MBA will likely fail to protect <300 mg/kg, while Hexadecanamide should show protection, validating the lipophilic requirement.

Protocol B: PPAR- Luciferase Reporter Assay

Used to confirm the nuclear receptor mechanism of Hexadecanamide.

  • Cell Line: HeLa or HEK293 cells transiently transfected with:

    • Human PPAR-

      
       expression vector.
      
    • PPRE-Luciferase reporter plasmid (Peroxisome Proliferator Response Element).

  • Treatment: Incubate cells with Hexadecanamide (0.1 - 50

    
    M) for 24 hours.
    
  • Readout: Lyse cells and measure luminescence.

  • Validation:

    • Antagonist Check: Co-treat with GW6471 (PPAR-

      
       antagonist).
      
    • Result: Hexadecanamide signal should be abolished by GW6471, confirming specificity. 2-MBA should show no signal above vehicle.

Experimental Workflow Diagram

Experiment Start Compound Selection Solubility Solubility Check (Saline vs Tween-80) Start->Solubility Branch1 In Vivo: MES Test (Seizure Protection) Solubility->Branch1 Systemic Injection Branch2 In Vitro: PPAR-a Reporter (Gene Transcription) Solubility->Branch2 Cell Culture Result1 2-MBA: Low Potency (>300 mg/kg) Branch1->Result1 Short Chain Result2 Hexadecanamide: Active (EC50 ~3 uM) Branch2->Result2 Long Chain

Caption: Workflow to differentiate mechanism. MES screens for ion channel effects; Reporter assays screen for nuclear receptor activation.

References

  • Brouillette, W. J., & Grunewald, G. L. (1984). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of Medicinal Chemistry. Link

  • Lambert, D. M., et al. (2002). The palmitoylethanolamide family: a new class of anti-inflammatory and analgesic agents? Current Medicinal Chemistry. Link

  • Lo Verme, J., et al. (2005).[2] The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide.[1][3][4] Molecular Pharmacology. Link

  • Cravatt, B. F., et al. (1996). Chemical characterization of a family of brain lipids that induce sleep. Science. Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment (The "Why")

Chemical Identity & Risk Profile: N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide is a specific organic amide derived from 2-methoxy-4-nitroaniline . In the absence of compound-specific toxicological data, the Precautionary Principle mandates that this substance be handled according to the hazard profile of its most toxic metabolite/precursor.

  • Core Toxophore: The 2-methoxy-4-nitrophenyl moiety.

  • Primary Hazard Class: Nitroaromatic / Aniline Derivative .

  • Critical Physiological Risk: Methemoglobinemia .[1] Nitro-compounds can oxidize hemoglobin to methemoglobin, impairing oxygen transport. This effect is often delayed and can occur via dermal absorption without immediate irritation.

  • Sensitization: High probability of allergic contact dermatitis.

  • Occupational Exposure Band (OEB): Treat as OEB 3 (Potent: 10–100 µg/m³) until specific toxicology proves otherwise.

Immediate Directive: Do not handle on an open bench. All solid handling must occur within a certified fume hood or powder containment enclosure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption and inhalation, the two primary vectors for nitroaromatic toxicity.

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®) for solutions.Nitro-compounds exhibit high permeation rates through thin latex or vinyl. Double nitrile creates a "sacrificial layer" system; the outer glove absorbs the initial contamination, protecting the inner barrier.
Respiratory P100 / HEPA Filter (If outside containment)As a likely solid/powder, the primary risk is airborne particulates during weighing. N95 is insufficient for OEB 3 compounds; P100 captures 99.97% of particles.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow "vapour creep" or dust entry from the sides. Goggles provide a sealed environment against dusts that are severe eye irritants.
Body Tyvek® Lab Coat (Disposable) Closed cuffs, high neck.Cotton coats absorb and retain nitro-compounds, creating a secondary exposure source. Disposable Tyvek sheds dust and prevents "take-home" contamination.
Operational Workflow: Step-by-Step
Phase A: Engineering Controls (Pre-Work)
  • Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm .

  • Static Control: Nitro-aromatic powders are often electrostatic. Place an ionizing fan or static bar inside the hood 10 minutes prior to weighing to prevent powder scattering (aerosolization).

  • Decontamination Zone: Pre-soak a generic absorbent pad with 10% surfactant solution (e.g., Decon 90) and place it at the hood sash threshold to capture any falling particles.

Phase B: Active Handling (Weighing & Solubilization)
  • The "Boat-in-Jar" Technique:

    • Step: Place the weighing boat inside a secondary glass jar.

    • Step: Tare the balance with the jar + boat.

    • Step: Transfer solid into the boat.

    • Step:Cap the jar before removing it from the balance draft shield.

    • Reasoning: This isolates the potent powder from the lab environment during transit from balance to reaction vessel.

  • Solvent Addition:

    • Add solvent slowly. Nitro-amides are generally stable, but exotherms can increase volatility.

    • Self-Validating Check: If the solution turns deep orange/red immediately, assume free aniline is present (higher toxicity) and increase ventilation.

Phase C: Decontamination & Disposal
  • Quenching (Spill/Residue):

    • Do not use simple water.[3] Use a mixture of water/ethanol/surfactant . The ethanol solubilizes the organic amide, while the surfactant lifts it from the surface.

  • Waste Stream:

    • Segregate as: "Toxic Organic - Nitrogenous."

    • Disposal Method: High-temperature incineration.

    • Prohibited: Do not mix with strong oxidizers (e.g., nitric acid waste) as nitro-compounds can form unstable energetic mixtures.

Safety Logic Visualization

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

HandlingProtocol Start Risk Assessment: N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Weighing Weighing Protocol: Static Control + Containment Solid->Weighing High Dust Risk GloveCheck Glove Permeation Check: Use Laminate for DMSO/DMF Solution->GloveCheck Skin Absorption Risk RespProt Respiratory: P100 Required if Open Sash Weighing->RespProt Disposal Disposal: Segregated Incineration (No Oxidizers) RespProt->Disposal Splash Splash Protection: Goggles + Face Shield GloveCheck->Splash Splash->Disposal

Figure 1: Decision logic for PPE and engineering controls based on the physical state of the material.

Emergency Response

Scenario: Dermal Exposure (Skin Contact) [2][4]

  • Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this accelerates absorption of nitro-compounds.

  • Protocol: Wash with copious soap and tepid water for 15 minutes.

  • Medical Surveillance: Alert medical staff to potential Methemoglobinemia . Symptoms (cyanosis, headache, fatigue) may be delayed 2–4 hours.

Scenario: Spillage (Solid)

  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE: Don full Tyvek suit and P100 respirator.

  • Cleanup: Do not dry sweep. Cover with wet paper towels (surfactant/water) to dampen, then scoop into a hazardous waste pail.

References
  • National Center for Biotechnology Information (PubChem). Compound Summary for 4-Methoxy-2-nitroaniline (Parent Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nitroaniline Derivatives and Read-Across Framework. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-4-nitrophenyl)-2-methylbutanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.